An In-depth Technical Guide to 3-(Chloromethyl)heptane: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3-(Chloromethyl)heptane: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive nature of 3-(chloromethyl)heptane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate. This document includes a summary of its physicochemical properties, structural identifiers, and representative experimental protocols for its synthesis and analysis, alongside visualizations of key chemical processes.
Chemical Properties and Structure
3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a halogenated alkane with the chemical formula C₈H₁₇Cl. It is a colorless liquid with a pungent odor.[1] Its structural and physical properties make it a versatile intermediate in various chemical syntheses.[2]
Structural Information
The structure of 3-(chloromethyl)heptane features a heptane backbone with a chloromethyl group attached to the third carbon.
| Identifier | Value |
| IUPAC Name | 3-(chloromethyl)heptane[3][4] |
| Synonyms | 2-Ethylhexyl chloride, 1-Chloro-2-ethylhexane[3][5] |
| CAS Number | 123-04-6[3][4] |
| Molecular Formula | C₈H₁₇Cl[3][4] |
| Molecular Weight | 148.67 g/mol [4][5] |
| SMILES | CCCCC(CC)CCl[4] |
| InChI Key | WLVCBAMXYMWGLJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The key physicochemical properties of 3-(chloromethyl)heptane are summarized in the table below.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 166-168 °C[] |
| Melting Point | -70 °C[] |
| Density | 0.882 g/cm³[] |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Reactivity and Applications
The presence of a primary chloroalkane makes 3-(chloromethyl)heptane a reactive compound, particularly in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various functional groups. This reactivity is fundamental to its application as a key intermediate in the synthesis of pharmaceuticals, plasticizers, surfactants, and lubricants.[2] In the pharmaceutical industry, it is used in the synthesis of antihistamines, antipsychotics, and anticonvulsants.[1]
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis, analysis, and a common reaction of 3-(chloromethyl)heptane.
Representative Synthesis of 3-(Chloromethyl)heptane
A common and effective method for the laboratory-scale synthesis of primary alkyl chlorides from primary alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The following is a representative protocol for the synthesis of 3-(chloromethyl)heptane from 2-ethyl-1-hexanol.
Reaction: C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl
Methodology:
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Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with 2-ethyl-1-hexanol (1 equivalent). Anhydrous diethyl ether or dichloromethane can be used as a solvent.
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Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A small amount of pyridine (optional, ~0.1 equivalents) can be added to the alcohol solution before the addition of thionyl chloride.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully quenched by the slow addition of cold water or a saturated sodium bicarbonate solution. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 3-(chloromethyl)heptane is then purified by fractional distillation under reduced pressure.
Analytical Characterization: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of 3-(chloromethyl)heptane and confirming its identity.
Methodology:
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Sample Preparation: A dilute solution of 3-(chloromethyl)heptane is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 µL in 1 mL).
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GC-MS Parameters: The following are representative parameters for the analysis. Optimization may be required based on the specific instrument and column.
| Parameter | Setting |
| GC Column | VF-624ms or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Nucleophilic Substitution Reaction: Synthesis of 3-(Azidomethyl)heptane
This protocol describes a representative nucleophilic substitution reaction where the chloride in 3-(chloromethyl)heptane is displaced by an azide group using sodium azide.
Reaction: C₈H₁₇Cl + NaN₃ → C₈H₁₇N₃ + NaCl
Methodology:
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Reaction Setup: To a solution of 3-(chloromethyl)heptane (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask, add sodium azide (1.5 equivalents).
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Reaction Conditions: The mixture is stirred vigorously and heated to 50-70 °C. The reaction progress is monitored by TLC or GC-MS.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous phase is extracted with diethyl ether or ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(azidomethyl)heptane, which can be further purified by column chromatography if necessary.
Safety Information
3-(Chloromethyl)heptane is a flammable liquid and vapor and causes skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Keep away from heat, sparks, and open flames.
This guide provides a foundational understanding of 3-(chloromethyl)heptane for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.
